![molecular formula C22H21N3O2S B2707385 Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1209917-99-6](/img/structure/B2707385.png)
Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone” is complex, with a benzothiazole core and additional functional groups. The structure-activity relationships of new benzothiazole derivatives have been discussed in the context of their anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone” include coupling reactions, condensation reactions, and other multi-component reactions .Scientific Research Applications
- In Vitro and In Vivo Activity : These compounds have been evaluated for their inhibitory activity against Mycobacterium tuberculosis. Comparisons with standard reference drugs demonstrate their potency .
- Derivatives : Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone derivatives have shown promise as anti-proliferative agents against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) while sparing normal cells .
- O-Alkyl Substituents : The presence of O-alkyl moieties at specific positions in the phenyl group affects the antimicrobial activity of benzo[d]thiazole compounds. Some substitutions eliminate antimicrobial activity .
- Compound : Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone is used in treating rheumatic conditions, rheumatoid arthritis, and osteoarthritis .
Anti-Tubercular Compounds
Anti-Cancer Properties
Antimicrobial Activity
Rheumatic and Arthritic Treatment
Novel Benzothiazole Derivatives
Future Directions
The future directions for research on “Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone” and other benzothiazole derivatives could include further exploration of their anti-tubercular activity, investigation of their mechanism of action, and development of more efficient synthesis methods .
properties
IUPAC Name |
[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(16-6-7-19-20(12-16)28-14-23-19)24-8-10-25(11-9-24)22(27)18-13-17(18)15-4-2-1-3-5-15/h1-7,12,14,17-18H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXICWDAFHNKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone |
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